1,3-Dinitroglycerin

Description

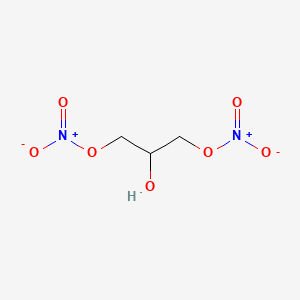

1,3-Dinitroglycerin (1,3-DNG), also known as glycerol 1,3-dinitrate (CAS 623-87-0), is a dinitrated derivative of glycerol with the molecular formula C₃H₆N₂O₇ and a molecular weight of 182.09 g/mol . It is structurally characterized by nitro groups (-ONO₂) at the 1- and 3-positions of the glycerol backbone, distinguishing it from its isomer 1,2-dinitroglycerin (1,2-DNG) and the fully nitrated parent compound, nitroglycerin (trinitroglycerin, GTN).

1,3-DNG is primarily recognized as an active metabolite of nitroglycerin, contributing to its vasodilatory effects in treating angina and heart failure . Industrially, it serves as a critical intermediate in synthesizing polyglycidyl nitrate (PGN), an energetic polymer used in propellants and explosives . Its synthesis involves nitration of glycerol under controlled conditions (e.g., 10–30°C, nitric acid-to-glycerol molar ratios of 1:1 to 7:1), where the reactivity of primary hydroxyl groups favors 1,3-DNG formation over 1,2-DNG .

Properties

IUPAC Name |

(2-hydroxy-3-nitrooxypropyl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIGVDLTBLZXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862316 | |

| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00111 [mmHg] | |

| Record name | 1,2,3-Propanetriol, 1,3-dinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-87-0 | |

| Record name | 1,3-Glyceryl dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl-1,3-dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,3-DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dinitroglycerin is typically synthesized through the nitration of glycerol. The process involves the reaction of glycerol with nitric acid under controlled conditions. The nitration reaction is carried out at a temperature range of 10-30°C, with the molar ratio of nitric acid to glycerol varying from 1:1 to 7:1 . The concentration of nitric acid used is usually around 69%.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters and minimizing the risk of hazardous incidents.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dinitroglycerin undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to other oxidation products, such as nitrite and nitrate ions.

Reduction: The compound can be reduced to form glycerol and other lower nitrates.

Substitution: Nitrate groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrite and nitrate ions.

Reduction: Glycerol and lower nitrates.

Substitution: Compounds with substituted functional groups replacing the nitrate groups.

Scientific Research Applications

Pharmaceutical Applications

- Vasodilatory Effects : 1,3-Dinitroglycerin acts as a potent vasodilator. It is utilized in treating conditions such as angina pectoris and heart failure by relaxing smooth muscle cells in blood vessels through nitric oxide release. This mechanism enhances blood flow and alleviates symptoms associated with cardiovascular diseases.

- Transdermal Delivery Systems : Research indicates that this compound can be effectively administered via transdermal patches. Studies have demonstrated its rapid absorption through the skin, achieving significant plasma concentrations. For instance, a study involving rats showed peak plasma levels of 581 ng/ml for gel ointment systems . Controlled-release systems have been developed to maintain therapeutic plasma concentrations over extended periods .

- Pharmacokinetic Studies : this compound is often studied as a metabolite of nitroglycerin to understand the pharmacokinetics of nitroglycerin administration. By measuring levels of this compound in biological samples, researchers gain insights into the drug's metabolism and efficacy.

Clinical Applications

- Acute Heart Failure Management : In emergency settings, high doses of nitroglycerin (including its metabolites like this compound) are employed to manage acute pulmonary edema and other forms of heart failure. A recent study reported successful outcomes using high-dose nitroglycerin combined with non-invasive ventilation .

- Cancer Therapy : Emerging research suggests potential applications of this compound in cancer treatment. The compound's ability to release nitric oxide may have therapeutic implications in tumor biology and vascular modulation within tumors .

Experimental Research

- Isotope-Labeled Tracers : Researchers utilize isotope-labeled forms of this compound to trace its movement and interactions within biological systems. This application aids in understanding metabolic pathways and interactions with other drugs.

- Bioequivalence Studies : In the development of new formulations containing this compound, bioequivalence studies are crucial for establishing therapeutic equivalence with existing products. These studies often measure plasma concentrations of both 1,2-dinitroglycerol and 1,3-dinitroglycerol to assess comparative efficacy .

Case Studies and Findings

Mechanism of Action

1,3-Dinitroglycerin exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The compound is metabolized to nitric oxide and other metabolites, which activate guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of vascular smooth muscle . The molecular targets include guanylate cyclase and various enzymes involved in the nitric oxide signaling pathway.

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Properties

*Note: 1,2-DNG CAS number inferred from isomer distinctions in .

Pharmacokinetic and Metabolic Profiles

1,3-DNG is a major plasma metabolite of nitroglycerin , formed via enzymatic denitration by aldehyde dehydrogenase (ALDH1B1) . In contrast, 1,2-DNG is less prevalent in vivo due to its instability and conversion to 1,3-DNG under physiological conditions . Transdermal studies in rats demonstrate sustained plasma concentrations of 1,3-DNG using porous membrane-based delivery systems, highlighting its pharmaceutical relevance . Human bioequivalence studies of nitroglycerin patches show detectable plasma levels of both dinitro isomers, but 1,3-DNG exhibits a longer half-life due to superior metabolic stability .

Stability and Environmental Behavior

1,2-DNG is thermodynamically less stable than 1,3-DNG. In aqueous solutions, 1,2-DNG undergoes isomerization to 1,3-DNG before denitrating to nitrate ions (NO₃⁻) . Both isomers are biodegradable but require specific wastewater treatments (e.g., sodium sulfide or lime) to mitigate environmental toxicity from explosive manufacturing effluents .

Biological Activity

1,3-Dinitroglycerin (1,3-DNG) is a significant metabolite of nitroglycerin (NTG), primarily recognized for its role as a vasodilator. This article explores the biological activity of 1,3-DNG, including its pharmacological effects, mechanisms of action, safety profile, and potential therapeutic applications.

1,3-DNG is a dinitrate compound with the chemical formula . It is synthesized through the nitration of glycerol using a mixture of concentrated sulfuric and nitric acids. The reaction is exothermic and requires careful temperature control to ensure safety and yield.

Pharmacokinetics

The pharmacokinetics of 1,3-DNG are crucial for understanding its biological activity:

- Absorption : Following administration, 1,3-DNG is rapidly absorbed into the bloodstream. Its bioavailability varies depending on the route of administration.

- Distribution : The volume of distribution is approximately 3 L/kg, indicating extensive tissue distribution.

- Metabolism : 1,3-DNG undergoes biotransformation primarily in the liver. It is metabolized into various active metabolites, including 1,2-glyceryl dinitrate (1,2-GDN) and glyceryl mononitrates (GMNs), which have longer half-lives than NTG .

- Elimination : The elimination half-life of 1,3-DNG ranges from 26 to 32 minutes, allowing for sustained biological effects compared to NTG .

The primary mechanism through which 1,3-DNG exerts its biological effects is via the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This process induces relaxation of smooth muscle and consequent vasodilation .

Biological Effects

- Vasodilation : The most notable effect of 1,3-DNG is its ability to dilate blood vessels. This property makes it beneficial for treating conditions such as angina pectoris and heart failure.

- Antiplatelet Activity : Research indicates that NO can inhibit platelet aggregation, suggesting potential applications in cardiovascular disease management .

- Potential Cancer Therapy : Emerging studies have explored the use of NTG and its metabolites in cancer therapy due to their ability to enhance blood flow and possibly improve the efficacy of chemotherapeutic agents .

Safety Profile and Toxicity

Despite its therapeutic benefits, 1,3-DNG has a notable safety profile:

- Adverse Effects : Common side effects include headache, dizziness, hypotension, and flushing. Severe cases may lead to methemoglobinemia and circulatory collapse in overdose situations .

- Toxicity : The oral LD50 for rats is reported at 105 mg/kg while intravenous administration yields an LD50 of 23.2 mg/kg. These values indicate a relatively high toxicity risk if mismanaged .

Case Study 1: Angina Pectoris Management

A clinical study involving patients with stable angina demonstrated that sublingual administration of nitroglycerin resulted in rapid relief from anginal pain due to the quick vasodilatory effects mediated by NO release. The study highlighted the importance of understanding both NTG and its metabolites like 1,3-DNG in optimizing treatment protocols for angina patients .

Case Study 2: Cancer Therapy

In trials assessing the use of NTG in combination with chemotherapy agents for breast cancer patients undergoing mastectomy, it was found that preoperative administration improved vascularization in skin flaps, reducing complications related to ischemia . This suggests a broader application for dinitrates beyond traditional cardiovascular uses.

Q & A

Q. What are the optimal conditions for synthesizing 1,3-Dinitroglycerin (1,3-DNG) with high purity?

The synthesis of 1,3-DNG is influenced by reaction temperature, nitric acid-to-glycerin molar ratio, and mixing order. Kinetic studies show that nitration at 10–30°C with a nitric acid concentration of 69% and a molar ratio of 7:1 favors 1,3-DNG formation due to the higher reactivity of primary hydroxyl groups in glycerol . Mixing order is critical: adding nitric acid slowly to glycerol (to maintain excess glycerol) increases dinitrate yield, whereas dissolving glycerol in concentrated nitric acid favors trinitrate production .

Q. Which analytical techniques are most effective for detecting 1,3-DNG in complex matrices?

Gas chromatography–mass spectrometry (GC-MS) with headspace sampling reliably detects 1,3-DNG in explosive residues (e.g., dynamite), while liquid chromatography–tandem MS (LC-MS/MS) is optimal for quantifying 1,3-DNG and its metabolites (e.g., 1,2-DNG) in biological matrices like human plasma . Direct-deposition sampling may fail to capture volatile derivatives, emphasizing the need for method-specific optimization .

Q. How does pH influence the stability of 1,3-DNG in aqueous solutions?

Chemical denitration of 1,3-DNG follows first-order kinetics, with decomposition rates increasing at higher pH and temperature. At pH 10.0, sodium sulfide or lime effectively degrades 1,3-DNG in wastewater within 30 minutes, producing nitrate ions (NO₃⁻) without nitrite (NO₂⁻) intermediates, unlike enzymatic pathways .

Advanced Research Questions

Q. How do reaction kinetics differ between the nitration of primary vs. secondary hydroxyl groups in glycerol?

Nitration kinetics are position-dependent: primary hydroxyl groups (C1 and C3) react faster than the secondary group (C2). Elementary reaction modeling identifies seven reversible steps, with rate constants for primary nitration (1st, 3rd, 5th, and 7th reactions) being orders of magnitude faster than secondary nitration (2nd, 4th, and 6th reactions) . Activation energies (EA) for these steps range from 40–60 kJ/mol, consistent with the dominance of 1,3-DNG in early reaction stages .

Q. What enzymatic pathways are involved in the metabolism of 1,3-DNG in biological systems?

Aldehyde dehydrogenase 1B1 (ALDH1B1) catalyzes 1,3-DNG metabolism, converting it to mononitrates. Polymorphisms like ALDH1B1*2 impair enzymatic activity due to poor NAD⁺ binding, potentially altering pharmacokinetic profiles . Pharmacodynamic modeling in humans shows dose-dependent blood pressure effects, with percutaneous absorption studies indicating rapid systemic distribution .

Q. What are the mechanisms of 1,3-DNG degradation in industrial wastewater treatment processes?

Sodium sulfide (2.7 lb/1000 gallons) or lime hydrolyzes 1,3-DNG at pH 10.0, achieving >95% degradation in 30 minutes. Pilot-scale studies demonstrate biodegradability, though high concentrations (>1000 mg/L) inhibit microbial activity, necessitating pretreatment to <50 mg/L for safe biological processing .

Methodological Considerations

- Storage and Handling : 1,3-DNG reference standards require storage at <-10°C in acetonitrile:methanol (50:50) to prevent degradation .

- Contradictions in Degradation Pathways : Chemical denitration produces NO₃⁻ exclusively, while enzymatic pathways (e.g., via ALDH1B1) generate NO₂⁻ intermediates, highlighting context-dependent analytical targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.